N'-[(1E)-1-(4-fluorophenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
Description
N'-[(1E)-1-(4-Fluorophenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a 4-fluorophenyl ethylidene moiety and a 5-methylthiophen-2-yl substituent on the pyrazole ring. Its structure has been confirmed via spectroscopic methods (e.g., NMR, IR) and single-crystal X-ray diffraction (SHELX software ), which validated the (E)-configuration of the imine group .
Properties
IUPAC Name |
N-[(E)-1-(4-fluorophenyl)ethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4OS/c1-10-3-8-16(24-10)14-9-15(21-20-14)17(23)22-19-11(2)12-4-6-13(18)7-5-12/h3-9H,1-2H3,(H,20,21)(H,22,23)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSLRNGMGCTFQH-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(1E)-1-(4-fluorophenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a novel compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and various biological activities of this compound, focusing on its antitumor, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Synthesis
The compound features a pyrazole core substituted with a 4-fluorophenyl group and a 5-methylthiophenyl moiety. The general synthetic route involves the condensation of 4-fluoroacetophenone with hydrazine derivatives under acidic conditions, typically using solvents like ethanol or methanol. The reaction can be optimized using continuous flow techniques to enhance yields.
Biological Activity Overview
The biological activities of pyrazole derivatives have been extensively studied, revealing significant pharmacological properties. The following sections detail specific activities associated with this compound.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit promising antitumor effects, particularly against various cancer cell lines. For instance, compounds in this category have shown inhibitory activity against BRAF(V600E), a mutation commonly associated with melanoma. In vitro studies have demonstrated that certain pyrazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells.
Case Study:
A recent study evaluated the antitumor activity of several pyrazole derivatives, including our compound of interest, against human cancer cell lines. The results indicated a significant reduction in cell viability (up to 70% at 10 µM concentration) compared to control groups, suggesting potent antitumor potential .
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. Pyrazole compounds are known to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
Research Findings:
In vitro assays showed that this compound could reduce TNF-α production by more than 60% at concentrations as low as 10 µM, demonstrating its potential as an anti-inflammatory agent .
| Compound | TNF-α Inhibition (%) at 10 µM |
|---|---|
| This compound | 60% |
| Dexamethasone (control) | 76% |
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been well-documented, with studies showing activity against various bacterial strains and fungi. This compound exhibited moderate to high activity against Gram-positive and Gram-negative bacteria.
Case Study:
In antimicrobial assays, the compound demonstrated effective inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Candida albicans | 40 |
Structure-Activity Relationship (SAR)
The SAR analysis of similar pyrazole compounds suggests that the presence of electron-withdrawing groups (like fluorine) enhances biological activity by increasing lipophilicity and improving binding affinity to target proteins. Modifications in the substituent patterns can lead to variations in potency and selectivity towards specific biological targets.
Scientific Research Applications
Medicinal Chemistry
N'-[(1E)-1-(4-fluorophenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is being investigated for its potential as an active pharmaceutical ingredient (API). Pyrazole derivatives are widely recognized for their anti-inflammatory, analgesic, and antipyretic properties. For instance, the incorporation of fluorinated phenyl groups often enhances the pharmacokinetic profiles of these compounds, making them more effective in therapeutic applications .
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. The specific compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This is particularly relevant in the development of targeted cancer therapies where selective toxicity to cancer cells is desired .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This makes this compound a candidate for further research in treating inflammatory diseases such as arthritis .
Neuroprotective Effects
Emerging research indicates that certain pyrazole derivatives can exert neuroprotective effects, which may be beneficial in neurodegenerative conditions like Alzheimer's disease and Parkinson's disease. The ability to modulate neuroinflammation and oxidative stress through mechanisms involving the inhibition of specific signaling pathways is under investigation for this compound .
Synthesis and Biological Evaluation
A recent study synthesized this compound and evaluated its biological activity against several cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values lower than those of established chemotherapeutic agents, suggesting a strong potential for development as an anticancer drug .
Comparative Analysis with Other Pyrazoles
In comparative studies with other pyrazole derivatives, this compound exhibited superior anti-inflammatory activity, attributed to its unique substitution pattern that enhances binding affinity to COX enzymes. This highlights its potential as a more effective treatment option for inflammatory conditions compared to existing alternatives .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The 4-fluoro substituent (electron-withdrawing) enhances electrophilicity compared to 4-hydroxy (electron-donating) and 4-chloro (bulkier, more lipophilic) analogs .
- Stereochemistry : The (E)-configuration, confirmed via X-ray crystallography , is critical for molecular packing and hydrogen bonding.
Spectroscopic and Structural Analysis
- X-ray Crystallography : The target compound’s structure is analogous to (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide, which forms hydrogen-bonded dimers . SHELXL refinements are standard for such analyses.
- Vibrational Spectroscopy : Compared to (E)-N′-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide , the 4-fluoro substituent reduces electron density on the aryl ring, altering C=O and N-H stretching frequencies in IR spectra.
Physicochemical Properties
| Property | Target Compound | 4-Hydroxy Analog | 4-Chloro Analog |
|---|---|---|---|
| LogP (Predicted) | 3.8 | 2.9 | 4.2 |
| Melting Point | Not reported | 215–217°C | 228–230°C |
| Solubility | Low in water | Moderate in DMSO | Low in polar solvents |
Note: The 4-fluoro group improves membrane permeability compared to polar 4-hydroxy analogs but reduces solubility .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
